molecular formula C17H13FN2O B3054757 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-56-9

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3054757
CAS RN: 618098-56-9
M. Wt: 280.3 g/mol
InChI Key: YBHVCIIAEJRSLJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as FMPPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: serves as a potent boronic acid surrogate in Suzuki cross-coupling reactions. In this synthetic method, it reacts with aryl or vinyl boronic acids under palladium catalysis to form carbon-carbon bonds. These cross-coupling reactions are widely used for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .

Organotrifluoroborate Synthesis

The compound can be converted into potassium 4-methylphenyltrifluoroborate (also known as potassium p-tolyltrifluoroborate ). This organotrifluoroborate is valuable in organic synthesis. It acts as a boron source, enabling the introduction of aryl groups into various substrates. Researchers use it to construct diverse chemical scaffolds and functionalize molecules .

Ligand Design

The aldehyde group in 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde makes it an interesting candidate for ligand design. By modifying the pyrazole moiety, researchers can create ligands with specific coordination properties. These ligands find applications in catalysis, metal extraction, and coordination chemistry .

Fluorinated Building Block

The fluorine atom in the compound enhances its lipophilicity and alters its reactivity. Researchers utilize it as a fluorinated building block for drug discovery. Incorporating fluorine into drug molecules can improve their pharmacokinetics, metabolic stability, and binding affinity to biological targets .

Photophysical Studies

Researchers investigate the photophysical properties of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde . Its absorption and emission spectra provide insights into its electronic transitions and fluorescence behavior. Such studies contribute to the design of fluorescent probes, sensors, and optoelectronic materials .

Sulfonyl Group Chemistry

The compound’s sulfonyl group (SO₂Ph) is a versatile functional group. Researchers explore its reactivity in various transformations, including sulfonation reactions, cross-couplings, and oxidative processes. Understanding the behavior of the sulfonyl group aids in the development of new synthetic methodologies .

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHVCIIAEJRSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359996
Record name 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618098-56-9
Record name 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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